2-Chloro-6-nitro-4-(trifluoromethyl)phenol
Overview
Description
2-Chloro-6-nitro-4-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3ClF3NO3 . It is a major product of solution phase photodecomposition of fluorodifen .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-nitro-4-(trifluoromethyl)phenol is 1S/C7H3ClF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H . The molecular weight is 241.55 .Physical And Chemical Properties Analysis
The physical form of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol is a powder . It has a melting point of 33-34°C .Scientific Research Applications
Organic Synthesis and Material Science
One significant application of trifluoromethylated phenols involves their role in the synthesis of complex organic compounds and materials. For instance, they are used as precursors for the preparation of diflunisal carboxamides, showcasing their potential in creating anti-inflammatory drug derivatives through amidation and esterification processes (Guang-xiang Zhong et al., 2010). Similarly, nucleophilic substitution reactions with these compounds have facilitated the synthesis of poly(phenylene oxide) containing trifluoromethyl groups, highlighting their importance in developing polymers with desirable properties such as low dielectric constants and moisture absorption (Y. Kim, I. Chung, & S. Kim, 2003).
Environmental Applications
In environmental science, derivatives of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol have been studied for their degradation and adsorption behaviors. Research on the ozonation of 4-chloro-2-nitrophenol, a structurally similar compound, in aqueous solutions shows effective degradation, particularly under alkaline conditions, offering insights into removing toxic phenolic compounds from industrial wastewater (P. Gharbani et al., 2010). Additionally, the adsorption of chloro-2-nitrophenol by graphene from aqueous solutions has been investigated, providing a foundation for developing new filtration and purification technologies to address environmental pollution (A. Mehrizad & P. Gharbani, 2014).
properties
IUPAC Name |
2-chloro-6-nitro-4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZOASPEAVAGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitro-4-(trifluoromethyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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